molecular formula C18H35BrO2 B14296457 2-[(13-Bromotridecyl)oxy]oxane CAS No. 116452-12-1

2-[(13-Bromotridecyl)oxy]oxane

Cat. No.: B14296457
CAS No.: 116452-12-1
M. Wt: 363.4 g/mol
InChI Key: HEZZOESFSODHHV-UHFFFAOYSA-N
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Description

2-[(13-Bromotridecyl)oxy]oxane is an organic compound that features a brominated long-chain alkyl group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(13-Bromotridecyl)oxy]oxane typically involves the reaction of 13-bromotridecanol with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of a tetrahydropyranyl ether, which is a common protecting group for alcohols in organic synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(13-Bromotridecyl)oxy]oxane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Formation of 13-hydroxytridecyl oxane.

    Oxidation: Formation of 13-oxotridecyl oxane or 13-carboxytridecyl oxane.

    Reduction: Formation of tridecyl oxane.

Mechanism of Action

The mechanism of action of 2-[(13-Bromotridecyl)oxy]oxane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the oxane ring can act as a protecting group for alcohols. These interactions can influence the compound’s reactivity and its ability to form stable intermediates in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(13-Bromotridecyl)oxy]oxane is unique due to its long brominated alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobicity and specific reactivity patterns .

Properties

CAS No.

116452-12-1

Molecular Formula

C18H35BrO2

Molecular Weight

363.4 g/mol

IUPAC Name

2-(13-bromotridecoxy)oxane

InChI

InChI=1S/C18H35BrO2/c19-15-11-8-6-4-2-1-3-5-7-9-12-16-20-18-14-10-13-17-21-18/h18H,1-17H2

InChI Key

HEZZOESFSODHHV-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCCCCCCCCCCCBr

Origin of Product

United States

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